AZD7545, chemically known as 4-[(3-Chloro-4-{[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino}phenyl)sulfonyl]-N,N-dimethylbenzamide, is a small molecule inhibitor of pyruvate dehydrogenase kinase (PDHK). [, ] It is classified as a potent and selective inhibitor, primarily targeting the PDHK2 isoform. [, , ] AZD7545 plays a crucial role in scientific research as a tool to study the regulation of glucose oxidation, the Warburg effect in cancer cells, and potential therapeutic strategies for diseases like type 2 diabetes and cancer. [, , ]
While several papers mention the synthesis of AZD7545, detailed procedures and technical parameters are primarily outlined in the publication "Process Development and Scale-Up of AZD7545, a PDK Inhibitor." [] The paper discusses the evolution of different manufacturing routes, highlighting key challenges and solutions related to chemical hazards, reaction mechanisms, analytical methods, and impurity control during the development process.
The molecular structure of AZD7545 has been extensively studied, particularly in the context of its interaction with PDHK2. Research utilizing molecular modeling and site-directed mutagenesis identified specific residues in both AZD7545 and PDHK2 crucial for their binding interaction. [] Further structural insights, including crystal structures of PDHK isoforms in complex with AZD7545, are mentioned in several publications, revealing the distinct structural mechanisms underlying its inhibitory activity. [, ]
AZD7545 exerts its primary effect by selectively inhibiting the PDHK2 isoform. [, , ] This inhibition prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. [, ] By maintaining PDH in its active form, AZD7545 promotes glucose oxidation and reduces the availability of gluconeogenic precursors, ultimately contributing to improved blood glucose control. [, ] Studies utilizing AZD7545 have revealed its non-ATP-competitive mode of action, suggesting a unique binding interaction with PDHK2 distinct from ATP. [] Furthermore, research indicates that AZD7545 disrupts the interaction between PDHK2 and the lipoyl domain of the PDC, providing mechanistic insights into its inhibitory effects. []
AZD7545 has been extensively studied for its potential in treating type 2 diabetes. Preclinical studies demonstrate its ability to improve glycemic control in animal models of diabetes. [, ] By activating PDH, AZD7545 enhances glucose utilization and reduces hepatic glucose production, contributing to improved glucose homeostasis. [, ]
Emerging research suggests a role for AZD7545 in cancer therapy. Studies have shown that AZD7545 can enhance the antitumor efficacy of oncolytic viruses by modulating cancer cell metabolism. [] Additionally, it has demonstrated synergistic effects with other metabolically targeted drugs in melanoma cell lines, indicating its potential as a component of combination therapies. []
Recent investigations have explored the potential of AZD7545 in preventing osteoporosis. Studies using ovariectomized mice, a model of postmenopausal osteoporosis, showed that AZD7545 treatment effectively prevented bone loss by regulating osteoclast differentiation and activity. [] This finding suggests a novel therapeutic application for AZD7545 in addressing bone health, particularly in the context of estrogen deficiency.
Due to its specific mechanism of action, AZD7545 serves as a valuable tool for researchers studying metabolic pathways. By inhibiting PDHK2, AZD7545 allows scientists to manipulate the balance between glycolysis and oxidative phosphorylation, providing insights into the metabolic reprogramming of cancer cells and other disease states. [, , ]
The synergistic effects observed with other metabolically targeted drugs warrant further investigation of AZD7545 in combination cancer therapies. [] Future research should focus on identifying optimal drug combinations and evaluating their efficacy in preclinical and clinical settings.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9